N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide

Description

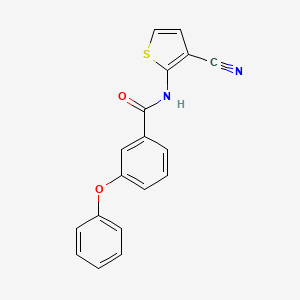

N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide is a benzamide derivative featuring a thiophene ring substituted with a cyano group at the 3-position and a 3-phenoxybenzamide moiety. Its molecular formula is C12H8N2OS (MW: 228.27 g/mol), with a logP of 2.18, indicating moderate lipophilicity . The compound’s structure combines electron-withdrawing (cyano) and electron-donating (phenoxy) groups, which may influence its reactivity and biological interactions.

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2S/c19-12-14-9-10-23-18(14)20-17(21)13-5-4-8-16(11-13)22-15-6-2-1-3-7-15/h1-11H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJHBVDCSQMHOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated carboxylic acid derivative. One common method includes reacting 2-aminothiophene-3-carbonitrile with 3-phenoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be employed for reduction reactions.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Biological Research: It is studied for its interactions with biological macromolecules such as DNA and proteins, and its potential as a molecular probe.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide and related compounds:

Key Observations :

- Substituent Effects: The 3-phenoxy group in the target compound enhances lipophilicity compared to the fluorinated analog (logP 2.18 vs. 2.65) . However, MS8’s thiazole ring further increases logP (3.12), suggesting improved membrane permeability .

Spectroscopic and Analytical Characterization

- Target Compound: Expected ¹H NMR signals include aromatic protons (δ 7.0–8.0 ppm) for phenoxy and thiophene groups, with a cyano stretch at ~2200 cm⁻¹ in IR .

- Fluorinated Analog : Distinct ¹⁹F NMR signal near δ -110 ppm and altered aromatic splitting patterns due to fluorine’s electron-withdrawing effect .

Biological Activity

N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound through various studies, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiophene ring, a cyanide group, and a phenoxybenzamide moiety, which are critical for its biological interactions.

This compound exhibits various biological activities through specific mechanisms:

- Antimicrobial Activity : The compound has shown promising results against a range of microbial species. Its mechanism involves disrupting cell membrane integrity and inhibiting vital cellular processes, leading to cell death.

- Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells by interfering with signaling pathways such as PI3K/Akt, which are crucial for cell survival and growth.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and microbial metabolism, thereby reducing their activity and effectiveness.

In Vitro Studies

Several studies have investigated the biological activity of this compound:

- Antioxidant Activity : The compound was evaluated using the ABTS assay, showing significant antioxidant properties that could contribute to its protective effects against oxidative stress in cells .

- Microbial Testing : In vitro tests demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency .

Case Studies

A notable case study involving this compound highlighted its potential in cancer therapy. In this study, the compound was tested on various cancer cell lines, showing a dose-dependent reduction in cell viability. The study concluded that further investigation into its therapeutic index and safety profile is warranted .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was performed:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| N-(3-Cyanothiophen-2-yl)-3-PBA | Moderate | High | Enzyme inhibition, membrane disruption |

| 2-(1-Methyl-1H-pyrazol-4-yl)morpholine | Low | Moderate | Cell cycle arrest |

| 6,7-Dimethoxy-N-(1-phenylethyl)quinazolin-4-amine | High | High | DNA replication inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.